molecular formula C11H9N3O5 B13733629 Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13733629
M. Wt: 263.21 g/mol
InChI Key: KXHDSKPABLLYIY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and diverse biological activities. The nitrophenyl group attached to the oxadiazole ring further enhances its chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 4-nitrobenzoate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Nucleophilic Addition: The oxadiazole ring can participate in nucleophilic addition reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

    Nucleophilic Addition: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.

Major Products:

    Reduction: Ethyl 5-(4-aminophenyl)-1,2,4-oxadiazole-3-carboxylate.

    Hydrolysis: 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid.

    Nucleophilic Addition: Various substituted oxadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-(4-aminophenyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group. This modification can significantly alter its biological activity and reactivity.

    5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.

    1,2,4-Oxadiazole derivatives: A broad class of compounds with varying substituents on the oxadiazole ring.

Properties

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

ethyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C11H9N3O5/c1-2-18-11(15)9-12-10(19-13-9)7-3-5-8(6-4-7)14(16)17/h3-6H,2H2,1H3

InChI Key

KXHDSKPABLLYIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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